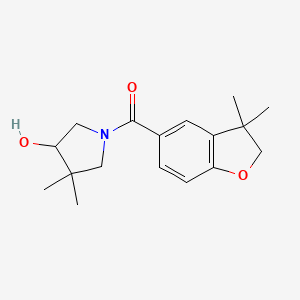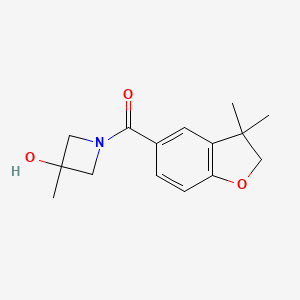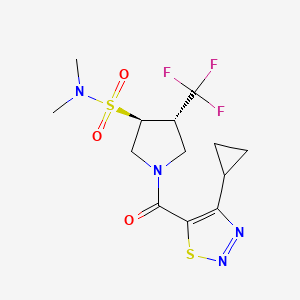![molecular formula C20H23N5O2 B6789532 (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone](/img/structure/B6789532.png)
(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone is a complex organic compound featuring a benzoxazepine core fused with pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of ortho-aminophenols with appropriate carbonyl compounds under acidic or basic conditions.
Attachment of Pyrazole Groups: The pyrazole rings can be introduced via condensation reactions involving hydrazines and 1,3-diketones or similar precursors.
Final Coupling: The final step involves coupling the benzoxazepine core with the pyrazole derivatives using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its heterocyclic structure. It could be investigated for its potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent, given the bioactivity of related benzoxazepine and pyrazole derivatives .
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzoxazepine core and pyrazole rings might facilitate binding to active sites or allosteric sites on proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: Compounds like 2,3-dihydro-1,5-benzoxazepine have been studied for their anticancer and anti-inflammatory properties.
Uniqueness
What sets (2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone apart is the combination of benzoxazepine and pyrazole moieties in a single molecule. This unique structure could confer a distinct set of biological activities and chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2)13-25(11-14-7-5-6-8-17(14)27-20)19(26)16-12-24(4)22-18(16)15-9-21-23(3)10-15/h5-10,12H,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXIYMEANGBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=CC=CC=C2O1)C(=O)C3=CN(N=C3C4=CN(N=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)-[2-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6789461.png)
![2-[(2-adamantylamino)methyl]-N,N-dimethylimidazole-1-sulfonamide](/img/structure/B6789464.png)
![(4-Cyclopropylthiadiazol-5-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6789468.png)

![(3,3-dimethyl-2H-1-benzofuran-5-yl)-[(3S)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B6789478.png)
![(4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6789489.png)

![N-[[2-(methanesulfonamido)cyclohexyl]methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide](/img/structure/B6789510.png)
![(4-Cyclopropylthiadiazol-5-yl)-[3-hydroxy-3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6789515.png)
![(3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-[3-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6789517.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6789539.png)
![2-ethoxy-N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B6789541.png)
![N-[2-[3,3-dimethyl-2-(oxolan-2-yl)azetidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6789542.png)
